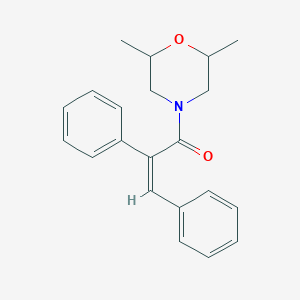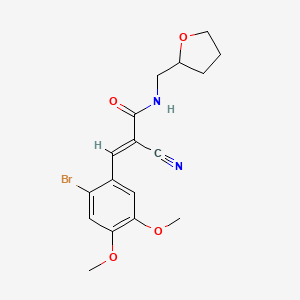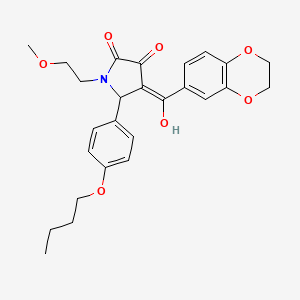![molecular formula C20H19BrN2O4 B5378377 2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5378377.png)
2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been shown to interact with proteins involved in cellular signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain enzymes involved in cellular metabolism and signaling pathways. In vivo studies have shown that it can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to have potent biological activity, making it a useful tool for studying cellular processes. However, its mechanism of action is not fully understood, and its effects may be cell-type specific, making it important to carefully design experiments to ensure accurate interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate. One direction is to further investigate its mechanism of action and identify specific cellular targets. Another direction is to study its potential applications in other fields, such as materials science. Finally, there is a need for in vivo studies to better understand its potential as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate involves the reaction of 4-bromobenzaldehyde with N-benzoylglycine ethyl ester in the presence of a base, followed by the reaction of the resulting product with ethylenediamine. The final product is obtained by the acetylation of the amine group with acetic anhydride. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, it has been studied for its effects on enzyme activity and protein interactions. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Propiedades
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-14(24)27-12-11-22-20(26)18(13-15-7-9-17(21)10-8-15)23-19(25)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,22,26)(H,23,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMWDYJXAYQIC-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)


![3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![2-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5378376.png)
